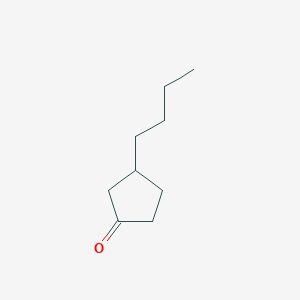












|
REACTION_CXSMILES
|
C(P(CCCC)CCCC)CCC.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[C:19]1(=[O:24])[CH2:23][CH2:22][CH:21]=[CH:20]1.[Cl-].[NH4+]>[Cu](I)I.C(OCC)C.CCCCCC>[CH2:14]([CH:21]1[CH2:22][CH2:23][C:19](=[O:24])[CH2:20]1)[CH2:15][CH2:16][CH3:17] |f:3.4|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CCC1)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
83 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After the mixture had been stirred at −78° C. for another 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
it was warmed to −40° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for another 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the water layer was extracted with diethyl ether three times
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography (eluent: ethyl acetate/n-heptane=1/20 by volume)
|


Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1CC(CC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.4 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |